molecular formula C7H11F3O2 B13469232 5,5,5-Trifluoro-4,4-dimethylpentanoic acid

5,5,5-Trifluoro-4,4-dimethylpentanoic acid

Cat. No.: B13469232
M. Wt: 184.16 g/mol
InChI Key: NEMQRHDWYGJZBT-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4,4-dimethylpentanoic acid: is an organic compound with the molecular formula C7H11F3O2 It is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4,4-dimethylpentanoic acid typically involves the introduction of trifluoromethyl groups into a pentanoic acid derivative. One common method is the reaction of 4,4-dimethylpentanoic acid with a fluorinating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of peroxy acids or ketones.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of amides, thioethers, or other substituted derivatives.

Scientific Research Applications

Chemistry: 5,5,5-Trifluoro-4,4-dimethylpentanoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups impart desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its derivatives may serve as probes or inhibitors in enzymatic studies.

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors or as part of drug delivery systems due to their stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 5,5,5-Trifluoro-4,4-dimethylpentanoic acid exerts its effects depends on its specific application. In enzymatic inhibition, the trifluoromethyl groups can interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-3,3-dimethylpentanoic acid
  • 5,5,5-Trifluoro-4-hydroxy-pentanoic acid
  • ®-2-Amino-5,5,5-trifluoro-4,4-dimethylpentanoic acid

Comparison: 5,5,5-Trifluoro-4,4-dimethylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 5,5,5-Trifluoro-3,3-dimethylpentanoic acid, it has a different position of the trifluoromethyl groups, leading to variations in reactivity and stability. The presence of a hydroxyl group in 5,5,5-Trifluoro-4-hydroxy-pentanoic acid introduces additional hydrogen bonding capabilities, affecting its solubility and interaction with other molecules. The amino group in ®-2-Amino-5,5,5-trifluoro-4,4-dimethylpentanoic acid adds another dimension of reactivity, making it useful in different biochemical applications.

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

5,5,5-trifluoro-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H11F3O2/c1-6(2,7(8,9)10)4-3-5(11)12/h3-4H2,1-2H3,(H,11,12)

InChI Key

NEMQRHDWYGJZBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)C(F)(F)F

Origin of Product

United States

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